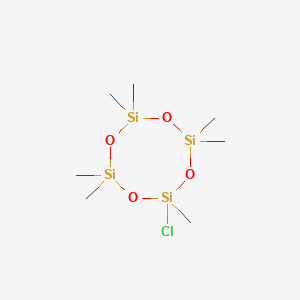

2-Chloro-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane

Numéro de catalogue B1367109

Poids moléculaire: 317.03 g/mol

Clé InChI: ZKXOYZASYSBSJW-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05330836

Procedure details

To a 1000 mL three-necked round bottom flask equipped with a magnetic stirring bar, a thermometer, an inlet for gases and an outlet fitted with a drying tube, was charged the following: 37.17 g (77.87 mmol) of heptamethylcyclotetrasiloxane (59.2% in octamethylcyclotetrasiloxane) and 521.9 g (5214 mmol) of heptane. The mixture was cooled in an ice bath to 0° C. Chlorine (Cl2) was bubbled through the stirred mixture at a rate such that the temperature did not rise above 10° C. The addition of the chlorine was continued until a persistent yellow color, accompanied by a drop in temperature, was observed. Nitrogen gas was bubbled through the solution to remove the HCl generated in the reaction and the excess Cl2. A yield of 100% under anhydrous conditions was determined by gas chromatographic analysis.

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][SiH:2]1[O:9][Si:8]([CH3:11])([CH3:10])[O:7][Si:6]([CH3:13])([CH3:12])[O:5][Si:4]([CH3:15])([CH3:14])[O:3]1.CCCCCCC.[Cl:23]Cl>>[Cl:23][Si:2]1([CH3:1])[O:3][Si:4]([CH3:14])([CH3:15])[O:5][Si:6]([CH3:13])([CH3:12])[O:7][Si:8]([CH3:11])([CH3:10])[O:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

37.17 g

|

|

Type

|

reactant

|

|

Smiles

|

C[SiH]1O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

521.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1000 mL three-necked round bottom flask equipped with a magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a thermometer, an inlet for gases and an outlet fitted with a drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chlorine (Cl2) was bubbled through the stirred mixture at a rate such that the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not rise above 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of the chlorine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Nitrogen gas was bubbled through the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

generated in the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |